2-methyl-3-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline
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Description
2-methyl-3-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline is a useful research compound. Its molecular formula is C21H25N7 and its molecular weight is 375.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 375.21714383 g/mol and the complexity rating of the compound is 503. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds with a pyrrolidin-1-ylpyrimidine structure have been reported to interact with various targets such as the vanilloid receptor 1 , insulin-like growth factor 1 receptor , and various enzymes including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 . These targets play crucial roles in various biological processes, including pain perception, growth regulation, and enzymatic reactions.
Mode of Action
Compounds with similar structures are known to act as antagonists or modulators of their targets , which suggests that 2-methyl-3-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline might interact with its targets in a similar manner, leading to changes in the activity of these targets.
Biochemical Pathways
For instance, inhibition of phosphodiesterase type 5 would affect the cyclic guanosine monophosphate (cGMP) pathway, while modulation of the insulin-like growth factor 1 receptor could impact growth and metabolic pathways .
Result of Action
Based on the targets it interacts with, it can be inferred that the compound could potentially influence cellular processes such as signal transduction, enzyme activity, and cell growth .
Biochemical Analysis
Biochemical Properties
It is known that pyrrolidine derivatives containing a pyrimidine ring often show significant pharmacological activity . They can act as antagonists of various receptors and modulate the activity of certain growth factors . They are also known to inhibit a wide range of enzymes .
Cellular Effects
Similar compounds have been shown to have antioxidative and antibacterial properties , and can influence cell cycle .
Molecular Mechanism
Similar compounds have been shown to interact with various biomolecules, leading to enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
2-methyl-3-[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N7/c1-16-20(24-18-7-3-2-6-17(18)23-16)27-14-12-26(13-15-27)19-8-9-22-21(25-19)28-10-4-5-11-28/h2-3,6-9H,4-5,10-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXQCUPGQRPFHLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1N3CCN(CC3)C4=NC(=NC=C4)N5CCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.